molecular formula C14H24OS B12768796 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene CAS No. 68697-67-6

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene

Cat. No.: B12768796
CAS No.: 68697-67-6
M. Wt: 240.41 g/mol
InChI Key: NCSINGBYRFXOMK-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with a butyryl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the butyryl group and the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)propyl isothiocyanate
  • 3-(Methylthio)propanal
  • Benzyl isothiocyanate

Uniqueness

1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

68697-67-6

Molecular Formula

C14H24OS

Molecular Weight

240.41 g/mol

IUPAC Name

3-methylsulfanyl-1-(2,6,6-trimethylcyclohexen-1-yl)butan-1-one

InChI

InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h11H,6-9H2,1-5H3

InChI Key

NCSINGBYRFXOMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C(=O)CC(C)SC

density

0.993-0.996 (20°)

physical_description

Clear colourless to yellow liquid;  Strong fruit like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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